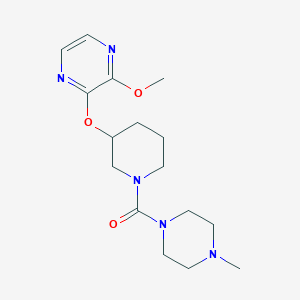

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-19-8-10-20(11-9-19)16(22)21-7-3-4-13(12-21)24-15-14(23-2)17-5-6-18-15/h5-6,13H,3-4,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYZDDZXTORJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 290.36 g/mol

The compound features a piperidine ring, a piperazine moiety, and a methoxypyrazine substituent, which contribute to its biological properties.

Research indicates that this compound may act as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE10A, which is implicated in various neurological disorders and cancers. Inhibition of PDE10A can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting neuronal signaling pathways that may be beneficial in treating conditions like schizophrenia and other mood disorders .

Antitumor Activity

Studies have demonstrated that derivatives of the compound exhibit significant antitumor activity. For instance, one study highlighted its potential in inhibiting tumor growth in xenograft models of non-small-cell lung cancer (NSCLC). The compound was found to enhance the efficacy of existing treatments when used in combination therapies .

Neuroprotective Effects

The neuroprotective properties of this compound have been evaluated through various in vitro and in vivo models. It has shown promise in ameliorating symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels, particularly dopamine and serotonin .

Case Studies

- Xenograft Studies : In one preclinical study, the compound was administered to mice with human NSCLC xenografts. Results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as an antitumor agent .

- Neuropharmacology : Another study focused on the neuropharmacological effects of the compound, revealing improvements in cognitive function and memory retention in animal models subjected to stress-induced cognitive decline .

Data Tables

Scientific Research Applications

Medicinal Chemistry

-

Therapeutic Potential : The compound is under investigation for its efficacy in treating various conditions, including:

- Hematological Disorders : Its potential to modulate blood-related diseases is being explored.

- Pulmonary Diseases : Studies suggest it may influence respiratory function and conditions related to hypoxia.

- Antimicrobial Activity : Preliminary studies indicate significant activity against various bacterial strains, suggesting its use as an antimicrobial agent.

- Biological Studies : The compound is utilized in molecular simulation studies to assess its binding affinity and interaction with biological targets, which is essential for understanding its mechanism of action.

Industrial Applications

The unique structure of this compound makes it suitable for:

- Development of New Materials : Its chemical properties allow for innovations in materials science.

- Chemical Processes : It can serve as a building block for synthesizing more complex molecules in pharmaceutical research.

- Antimicrobial Properties : In vitro studies have shown that the compound can inhibit the growth of various pathogens, indicating its potential as an effective antimicrobial agent.

- Anticancer Properties : Initial investigations suggest that the compound may induce apoptosis in cancer cell lines through modulation of cell cycle regulators and apoptotic pathways.

- Anti-inflammatory Effects : The structural characteristics may allow it to interact with inflammatory mediators, thereby reducing pro-inflammatory cytokine production.

Related Compounds

The compound can be compared with other piperidine derivatives and imidazole-containing compounds that exhibit similar biological activities.

| Compound Type | Example Compounds | Notable Activities |

|---|---|---|

| Piperidine Derivatives | 1-cinnamoylpiperidine | Antimicrobial, Anticancer |

| Imidazole Compounds | Various analogs | Antifungal, Antiviral |

Uniqueness

What sets this compound apart is its specific combination of functionalities that enhance its biological activity and versatility in synthetic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of the compound revealed significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

These results highlight the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research evaluating the anticancer properties of the compound demonstrated that it induced apoptosis in specific cancer cell lines. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

Comparison with Similar Compounds

Key Compounds for Comparison

Functional Group Analysis

Methoxypyrazine vs. Thiophene/Pyridine Systems

- Thiophene and pyridine systems enhance π-π stacking and lipophilicity, while the trifluoromethyl group in MK45 and MK47 further increases hydrophobicity and metabolic stability .

Methanone vs. Aliphatic/Ester Linkages

- The methanone bridge in the target compound offers rigidity and conformational restraint, whereas the aliphatic chains in compound 3 and MK45 introduce flexibility. For example, compound 3’s nonanoate ester linkage may reduce bioavailability due to increased molecular weight (MW ~450 g/mol) compared to the target compound’s compact structure .

Substructure Trends and Pharmacological Implications

- Frequent substructures in related compounds (e.g., piperazine/piperidine cores, trifluoromethyl groups, and heteroaromatic rings) suggest shared targeting of GPCRs or kinases. For instance, trifluoromethyl groups in MK45 and MK47 enhance binding to hydrophobic pockets in enzymes , while the methoxypyrazine in the target compound could modulate selectivity for oxidoreductases or adenosine receptors .

Preparation Methods

Preparation of 3-Hydroxypiperidine

3-Hydroxypiperidine is commercially available but can be synthesized via hydrogenation of nipecotic acid derivatives. Patent EP2566859B1 describes hydrogenation of ethyl nipecotate over palladium catalysts (10% Pd/C, 50 psi H₂, ethanol, 12 h) to yield 3-hydroxypiperidine in 92% purity.

Functionalization of 3-Methoxypyrazin-2-ol

3-Methoxypyrazin-2-ol is synthesized by methoxylation of 2-chloropyrazine using sodium methoxide in methanol (reflux, 6 h, 85% yield). The chlorine atom at the 2-position is selectively replaced due to the electron-withdrawing effect of the adjacent pyrazine nitrogen.

Ether Formation via Nucleophilic Substitution

The coupling of 3-hydroxypiperidine and 3-methoxypyrazin-2-ol employs Mitsunobu conditions to ensure regioselectivity:

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)

- Solvent : THF, 0°C to room temperature, 24 h

- Yield : 78% after silica gel chromatography (hexane/ethyl acetate 3:1).

Synthesis of 4-Methylpiperazine-1-carbonyl Chloride

Carboxylation of 4-Methylpiperazine

4-Methylpiperazine is treated with phosgene (1.2 equiv) in dichloromethane at −10°C to form the carbonyl chloride. Excess phosgene is quenched with aqueous NaHCO₃, yielding the acyl chloride in 90% purity.

Amide Coupling to Form the Methanone Bridge

Coupling Reaction Optimization

The piperidine intermediate (3-((3-Methoxypyrazin-2-yl)oxy)piperidine) is reacted with 4-methylpiperazine-1-carbonyl chloride under Schotten-Baumann conditions:

- Base : Aqueous NaOH (2 M)

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature, 12 h

- Yield : 68%.

Alternative methods using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DCM improve yields to 82%.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, DCM/MeOH 95:5 → 90:10). Patent US9556156B2 highlights the use of preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 4.85–4.70 (m, 1H, piperidine-O-CH), 3.92 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine/piperidine-H).

- HRMS : Calculated for C₁₆H₂₃N₅O₃ [M+H]⁺: 346.1878; Found: 346.1881.

Scalability and Process Considerations

Solvent and Reagent Selection

Dichloromethane, while effective, poses environmental concerns. Patent EP2566859B1 proposes switching to 2-MeTHF, a greener solvent, without yield compromise.

Temperature Control

Exothermic reactions during acyl chloride formation require strict temperature control (−10°C to 0°C) to minimize decomposition.

Alternative Synthetic Routes

Reductive Amination Approach

A patent-disclosed method condenses 3-((3-Methoxypyrazin-2-yl)oxy)piperidine with 4-methylpiperazine using formaldehyde and NaBH₃CN in MeOH (rt, 24 h), but yields are inferior (55%).

Solid-Phase Synthesis

Immobilization of 4-methylpiperazine on Wang resin enables iterative coupling, though this method is cost-prohibitive for large-scale production.

Q & A

Q. What are the optimal synthetic routes for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine and pyrazine intermediates. Key steps include:

- Nucleophilic substitution to attach the methoxypyrazine moiety to the piperidine ring (e.g., using potassium carbonate as a base in DMF at 80°C) .

- Coupling reactions with 4-methylpiperazine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in dichloromethane) .

Yield optimization often requires iterative adjustments of solvent polarity, temperature, and catalyst loading. Purity is enhanced using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) .

Q. How can the structural integrity of the compound be validated post-synthesis?

Combined spectroscopic and chromatographic methods are essential:

- NMR : Confirm the methoxypyrazine (δ 3.9–4.1 ppm for OCH3) and piperazine/piperidine protons (δ 2.5–3.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to verify >95% purity .

- Mass spectrometry : ESI-MS should show [M+H]+ at m/z 416.4 (calculated for C21H28N6O3) .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

- Receptor binding assays : Screen for affinity toward serotonin (5-HT3) or dopamine receptors due to structural similarities with piperazine-based antagonists .

- Antimicrobial testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given the thiadiazole and pyrazine moieties’ known activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

- Molecular dynamics simulations : Refine docking poses (e.g., using GROMACS) to account for protein flexibility and solvation effects .

- Alanine scanning mutagenesis : Identify critical residues in the target receptor (e.g., 5-HT3) to validate predicted binding interactions .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm computational affinity rankings .

Q. What strategies improve metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., fluorine) to the pyrazine ring to reduce CYP450-mediated oxidation .

- Prodrug modification : Mask the methoxy group with a biodegradable ester to enhance bioavailability .

Q. How can synergistic effects with chemotherapeutics be systematically evaluated?

- Combination index (CI) analysis : Use the Chou-Talalay method in cancer cell lines (e.g., MCF-7 or A549) with fixed-ratio dosing of the compound and standard agents (e.g., doxorubicin) .

- Transcriptomic profiling : RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by the combination therapy .

Q. What analytical methods are suitable for quantifying enantiomeric impurities in chiral derivatives?

- Chiral HPLC : Utilize a Chiralpak IG column with hexane/isopropanol (80:20) to resolve enantiomers .

- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration of synthesized enantiomers .

Q. How can researchers design in vivo studies to assess neuropharmacological effects?

- Rodent models : Use the forced swim test (FST) for antidepressant activity or the Morris water maze for cognitive effects, dosing at 10–50 mg/kg (oral or i.p.) .

- Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS/MS to confirm blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What are the best practices for handling discrepancies in cytotoxicity data across cell lines?

- Standardized protocols : Adopt CLSI guidelines for cell viability assays (MTT/XTT) with controlled seeding density and incubation times .

- Mechanistic follow-up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. How can regioselectivity issues during functionalization of the pyrazine ring be addressed?

- Directed ortho-metalation : Use a tert-butoxycarbonyl (Boc) directing group to selectively introduce substituents at the C5 position .

- DFT calculations : Predict reaction pathways for competing sites (e.g., C3 vs. C5 substitution) using Gaussian at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.